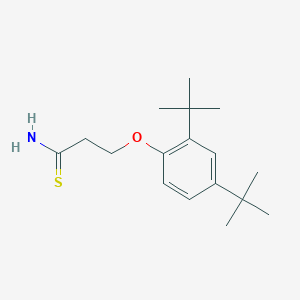
3-(2,4-Di-tert-butylphenoxy)propanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Di-tert-butylphenoxy)propanethioamide is an organic compound with the molecular formula C17H27NOS It is characterized by the presence of a phenoxy group substituted with two tert-butyl groups at the 2 and 4 positions, attached to a propanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Di-tert-butylphenoxy)propanethioamide typically involves the reaction of 2,4-di-tert-butylphenol with 3-chloropropanethioamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloropropanethioamide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Di-tert-butylphenoxy)propanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide group can be reduced to the corresponding amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
3-(2,4-Di-tert-butylphenoxy)propanethioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Di-tert-butylphenoxy)propanethioamide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt the cell wall and cell membrane of fungal cells, leading to cell death. This disruption is achieved through the compound’s interference with the synthesis of essential cellular components and the induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A precursor in the synthesis of 3-(2,4-Di-tert-butylphenoxy)propanethioamide.
Bis(2,4-di-tert-butylphenyl)phosphate: A degradation product of phosphite antioxidants with similar structural features.
Uniqueness
This compound is unique due to its thioamide functionality, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Biological Activity
3-(2,4-Di-tert-butylphenoxy)propanethioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antioxidant effects. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a propanethioamide backbone with a 2,4-di-tert-butylphenoxy group attached. This structural configuration is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H22N2OS |
| Molecular Weight | 270.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its antioxidant properties. The compound acts by scavenging free radicals and reducing oxidative stress in cells. This mechanism is crucial in protecting neuronal cells from damage caused by oxidative agents, such as hydrogen peroxide.
Antioxidant Activity
Research has demonstrated that compounds similar to 2,4-di-tert-butylphenol exhibit significant antioxidant capabilities. A study indicated that 2,4-di-tert-butylphenol can protect against oxidative stress-induced neurotoxicity in PC12 cells by enhancing cell viability in the presence of hydrogen peroxide .
Neuroprotective Effects
In vivo studies have shown that dietary supplementation with antioxidants like 2,4-di-tert-butylphenol can mitigate learning and memory impairments induced by amyloid-beta peptide (Aβ) injections in mice. The administration of these compounds improved spontaneous alternation behavior in the Y-maze test, suggesting enhanced cognitive function .
Case Studies
- Neuroprotective Study : A study involving ICR mice demonstrated that supplementation with 2,4-di-tert-butylphenol significantly reversed the cognitive deficits associated with Aβ-induced toxicity. Mice receiving higher doses (20-40 mg/kg) showed a marked improvement in spatial working memory compared to control groups .
- Oxidative Stress Mitigation : In another experiment, PC12 cells exposed to hydrogen peroxide showed reduced viability (60% loss). Treatment with increasing concentrations of 2,4-di-tert-butylphenol resulted in a dose-dependent increase in cell viability, confirming its protective role against oxidative damage .
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with other compounds exhibiting similar biological activities:
Properties
Molecular Formula |
C17H27NOS |
|---|---|
Molecular Weight |
293.5 g/mol |
IUPAC Name |
3-(2,4-ditert-butylphenoxy)propanethioamide |
InChI |
InChI=1S/C17H27NOS/c1-16(2,3)12-7-8-14(19-10-9-15(18)20)13(11-12)17(4,5)6/h7-8,11H,9-10H2,1-6H3,(H2,18,20) |
InChI Key |
KAFRBTVCQOPAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCC(=S)N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















